Usp7-IN-4
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Overview
Description
Usp7-IN-4 is a small molecule inhibitor targeting ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme involved in various cellular processes, including protein degradation, DNA repair, and immune response regulation. USP7 has been implicated in cancer progression due to its role in stabilizing oncogenic proteins and degrading tumor suppressors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Usp7-IN-4 involves multiple steps, including the formation of key intermediates through reactions such as nucleophilic substitution, cyclization, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and not fully disclosed in public literature .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of high-yield reactions, cost-effective reagents, and efficient purification methods. The process would also need to comply with regulatory standards for pharmaceutical manufacturing .
Chemical Reactions Analysis
Types of Reactions
Usp7-IN-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the specific transformation required .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Usp7-IN-4 has significant applications in scientific research, particularly in the fields of:
Chemistry: Used as a tool compound to study the role of USP7 in various biochemical pathways
Biology: Helps in understanding the regulation of protein homeostasis and the ubiquitin-proteasome system
Medicine: Investigated for its potential therapeutic effects in cancer treatment by inhibiting USP7 and stabilizing tumor suppressor proteins
Mechanism of Action
Usp7-IN-4 exerts its effects by binding to the catalytic domain of USP7, inhibiting its deubiquitinating activity. This leads to the accumulation of ubiquitinated proteins, including tumor suppressors like p53, which can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the p53-MDM2 axis, DNA repair proteins, and immune response regulators .
Comparison with Similar Compounds
Similar Compounds
P5091: Another USP7 inhibitor with similar mechanisms of action.
HBX19818: Known for its role in stabilizing p53 by inhibiting USP7.
GNE-6776: A potent USP7 inhibitor with applications in cancer research.
Uniqueness
Usp7-IN-4 is unique due to its high specificity and potency in inhibiting USP7 compared to other inhibitors. It has shown promising results in preclinical studies, making it a valuable compound for further research and potential therapeutic development .
Properties
Molecular Formula |
C29H34N6O3 |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
3-[4-(aminomethyl)phenyl]-6-[[4-hydroxy-1-[(3S)-3-phenylbutanoyl]piperidin-4-yl]methyl]-2-methylpyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C29H34N6O3/c1-20(22-6-4-3-5-7-22)16-24(36)34-14-12-29(38,13-15-34)18-35-19-31-25-26(28(35)37)32-33(2)27(25)23-10-8-21(17-30)9-11-23/h3-11,19-20,38H,12-18,30H2,1-2H3/t20-/m0/s1 |
InChI Key |
DGHAUZFDWIZFRM-FQEVSTJZSA-N |
Isomeric SMILES |
C[C@@H](CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC=C(C=C4)CN)O)C5=CC=CC=C5 |
Canonical SMILES |
CC(CC(=O)N1CCC(CC1)(CN2C=NC3=C(N(N=C3C2=O)C)C4=CC=C(C=C4)CN)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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